molecular formula C27H38O6 B13399509 Prednisolone_Tebutate

Prednisolone_Tebutate

Cat. No.: B13399509
M. Wt: 458.6 g/mol
InChI Key: HUMXXHTVHHLNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisolone tebutate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory and immunosuppressive properties. The compound is known chemically as prednisolone 21-tert-butylacetate and has the molecular formula C27H38O6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prednisolone tebutate involves the esterification of prednisolone with tert-butylacetic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of prednisolone tebutate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The esterification reaction is followed by purification steps such as crystallization and filtration to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Prednisolone tebutate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various prednisolone derivatives with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Prednisolone tebutate has a wide range of applications in scientific research, including:

Mechanism of Action

Prednisolone tebutate exerts its effects by binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in the suppression of inflammatory responses and modulation of immune function. The compound decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prednisolone tebutate is unique due to its specific esterification, which enhances its pharmacokinetic properties, allowing for prolonged action and improved bioavailability compared to other corticosteroids .

Properties

IUPAC Name

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h8,10,12,18-20,23,29,32H,6-7,9,11,13-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMXXHTVHHLNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=CC34C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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